molecular formula C8H15FO2S B13338453 Cycloheptylmethanesulfonyl fluoride

Cycloheptylmethanesulfonyl fluoride

Cat. No.: B13338453
M. Wt: 194.27 g/mol
InChI Key: NSIYAJKCXSNYBX-UHFFFAOYSA-N
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Description

Cycloheptylmethanesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. This compound is particularly interesting due to its potential use in medicinal chemistry and as a chemical probe in biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptylmethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cycloheptylmethanesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cycloheptylmethanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives of the cycloheptyl group .

Scientific Research Applications

Cycloheptylmethanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cycloheptylmethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl fluoride group reacts with amino acid residues such as serine, threonine, or cysteine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme mechanisms and develop enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptylmethanesulfonyl fluoride is unique due to its cycloheptyl group, which provides a different steric environment compared to other sulfonyl fluorides. This can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in both synthetic and biological applications .

Properties

Molecular Formula

C8H15FO2S

Molecular Weight

194.27 g/mol

IUPAC Name

cycloheptylmethanesulfonyl fluoride

InChI

InChI=1S/C8H15FO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2

InChI Key

NSIYAJKCXSNYBX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CS(=O)(=O)F

Origin of Product

United States

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